1-(4-Bromobenzyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

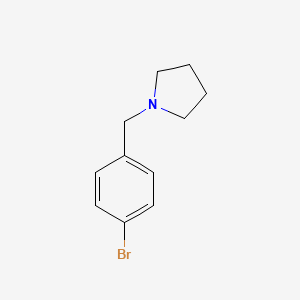

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJIGXJYXLVARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508545 | |

| Record name | 1-[(4-Bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-55-6 | |

| Record name | 1-[(4-Bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromobenzyl)pyrrolidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromobenzyl)pyrrolidine is a halogenated organic compound featuring a pyrrolidine ring N-substituted with a 4-bromobenzyl group.[1][2] This structure confers a unique combination of properties, making it a valuable building block and intermediate in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors.[1][2] The presence of a reactive bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, while the basic nitrogen of the pyrrolidine ring can act as a nucleophile.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, structural information, a general synthetic pathway, and safety considerations.

Chemical Structure and Identification

This compound is characterized by a five-membered saturated nitrogen-containing heterocycle (pyrrolidine) where the nitrogen atom is bonded to the methylene carbon of a 4-bromobenzyl group.[1]

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 1-[(4-Bromophenyl)methyl]pyrrolidine | [3] |

| CAS Number | 4897-55-6 | [1][3][4][5] |

| Molecular Formula | C11H14BrN | [1][3][4][5] |

| Molecular Weight | 240.14 g/mol | [1][3][4][5] |

| Canonical SMILES | C1CCN(C1)Cc1ccc(cc1)Br | [1] |

| InChI | InChI=1S/C11H14BrN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | [1] |

| InChIKey | Not readily available in searches. | |

| Synonyms | Pyrrolidine, 1-[(4-bromophenyl)methyl]-; AKOS ISYA01176; CHEMBRDG-BB 9070440 | [1][3][5] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. The compound is typically a colorless to pale yellow liquid or solid, a state dependent on ambient conditions.[1] Its hydrophobic bromobenzyl group limits water solubility, but it is soluble in common organic solvents like ethanol and dichloromethane.[1]

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 88-92 °C | [5] |

| Density | 1.378 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.51 ± 0.20 (Predicted) | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |

Synthesis and Reactivity

This compound is primarily used as an intermediate in organic synthesis.[1][2] Its synthesis and subsequent reactions leverage the distinct reactivity of its structural components.

General Synthesis Protocol

A common method for the synthesis of this compound is the nucleophilic substitution reaction between 4-bromobenzyl halide (typically bromide or chloride) and pyrrolidine. The pyrrolidine nitrogen acts as a nucleophile, displacing the halide from the benzylic carbon.

Experimental Workflow: Nucleophilic Substitution

-

Reactant Preparation: Dissolve pyrrolidine in a suitable aprotic solvent (e.g., acetonitrile, THF). An excess of pyrrolidine or the addition of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is often used to neutralize the hydrohalic acid byproduct.

-

Reaction: Add 4-bromobenzyl bromide (or chloride) to the solution, typically dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction (e.g., with water). Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is twofold:

-

Pyrrolidine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing it to participate in reactions such as salt formation with acids.[1]

-

Bromobenzyl Moiety: The bromine atom is a key functional group for further transformations. It readily participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2] This makes the molecule a versatile scaffold for building more complex molecular architectures, a critical aspect of drug discovery.[2]

Spectroscopic Characterization

While specific spectral data is not provided in the search results, standard analytical techniques would be used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, and the aliphatic protons of the pyrrolidine ring.

-

¹³C NMR would display distinct peaks for each unique carbon atom in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-Br bonds.

Safety and Handling

Detailed safety information is not fully available, but general precautions for handling halogenated organic compounds and amines should be followed.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7] Keep away from heat, sparks, and open flames.[7]

-

Storage: Store in a tightly closed container in a cool, dry place.[6]

-

Toxicity: The compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[6] Specific toxicological properties have not been extensively reported.

Applications in Research and Development

The dual functionality of this compound makes it a significant building block in medicinal chemistry and materials science.[1][2] The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs, where it can enhance solubility and interact with biological targets.[8] The bromobenzyl group serves as a versatile handle for introducing further complexity and diversity into molecular designs through established cross-coupling chemistries.[2]

References

- 1. CAS 4897-55-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound hydrochloride | 1609402-88-1 | Benchchem [benchchem.com]

- 3. CAS NO. 4897-55-6 | this compound | C11H14BrN [localpharmaguide.com]

- 4. This compound | 4897-55-6 [chemicalbook.com]

- 5. 4897-55-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

An In-Depth Technical Guide to 1-(4-Bromobenzyl)pyrrolidine (CAS: 4897-55-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromobenzyl)pyrrolidine is a substituted heterocyclic amine that holds potential as a versatile building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via reductive amination, and a discussion of its potential, though not yet fully elucidated, biological relevance. The information presented herein is intended to support researchers and drug development professionals in the evaluation and utilization of this compound in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These data are essential for its proper handling, storage, and application in experimental settings.

Table 1: Physicochemical Data for this compound

| Property | Value |

| CAS Number | 4897-55-6 |

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 240.14 g/mol [1] |

| Appearance | Colorless to pale yellow liquid or solid[2] |

| Boiling Point | 284.3 °C at 760 mmHg |

| Density | 1.378 g/cm³ |

| Refractive Index | 1.59 |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water[2] |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the reductive amination of 4-bromobenzaldehyde with pyrrolidine. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

Materials:

-

4-Bromobenzaldehyde

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 4-bromobenzaldehyde (1.0 equivalent) in dichloromethane (DCM), add pyrrolidine (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture in portions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented in the public domain, the N-benzylpyrrolidine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of N-benzylpyrrolidine have been investigated for a range of therapeutic applications.

It is important to note that the following information pertains to derivatives and not to this compound itself, and any investigation into its biological activity should be conducted through dedicated screening.

Potential as an Anticancer Agent

The pyrrolidine moiety is a common feature in compounds with demonstrated anticancer activity.[3] For instance, derivatives of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine have been synthesized and evaluated as anti-tubulin agents, showing selective cytotoxic potential against various cancer cell lines.[1]

Potential in Neurological Disorders

N-benzylpyrrolidine derivatives have been designed and evaluated for the treatment of Alzheimer's disease, targeting enzymes such as cholinesterases and BACE-1.[4]

The logical workflow for the initial biological screening of a novel compound like this compound is depicted below. This process typically begins with in vitro assays to assess its general cytotoxicity and then proceeds to more specific functional assays if promising activity is observed.

Caption: Biological screening workflow.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and is a common initial step to evaluate the cytotoxic potential of a compound.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidic isopropanol)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a suitable candidate for further investigation in drug discovery and as a building block in organic synthesis. While direct evidence of its biological activity is currently limited, the prevalence of the N-benzylpyrrolidine scaffold in pharmacologically active molecules suggests that it warrants further screening to explore its potential therapeutic applications. The protocols and data presented in this guide provide a solid foundation for researchers to initiate such investigations.

References

An In-depth Technical Guide to 1-(4-Bromobenzyl)pyrrolidine: Physicochemical Characteristics, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromobenzyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring, a common scaffold in many biologically active compounds, combined with the 4-bromobenzyl moiety, suggests its potential as an intermediate for synthesizing novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and an analysis of its spectral characteristics. Furthermore, based on the structure-activity relationships of analogous compounds, a plausible biological mechanism of action as a tubulin polymerization inhibitor is proposed, along with a detailed protocol for its evaluation.

Physicochemical Characteristics

This compound is an organic compound that can appear as a colorless to pale yellow liquid or solid.[1] It is generally soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference / Note |

| Molecular Formula | C₁₁H₁₄BrN | [1] |

| Molecular Weight | 240.14 g/mol | [1] |

| CAS Number | 4897-55-6 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 88-92 °C (at unspecified pressure) | Vendor Data |

| 306.6 ± 17.0 °C (Predicted) | Computational Prediction | |

| Density | 1.378 ± 0.06 g/cm³ (Predicted) | Computational Prediction |

| Solubility | Soluble in ethanol, dichloromethane | [1] |

| Limited solubility in water | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the N-alkylation of pyrrolidine with 4-bromobenzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the pyrrolidine ring attacks the benzylic carbon of 4-bromobenzyl bromide.

Experimental Protocol: N-alkylation of Pyrrolidine

Materials:

-

Pyrrolidine

-

4-Bromobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add pyrrolidine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile to create a stirrable suspension.

-

Add a solution of 4-bromobenzyl bromide (1.1 equivalents) in anhydrous acetonitrile dropwise to the stirring suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Spectral Characteristics

The structure of this compound can be confirmed by various spectroscopic methods. Predicted spectral data are presented below.

Predicted ¹H NMR Spectrum

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Aromatic protons (ortho to Br) |

| ~7.20 | d | 2H | Aromatic protons (meta to Br) |

| ~3.60 | s | 2H | Benzylic protons (-CH₂-) |

| ~2.50 | m | 4H | Pyrrolidine protons (-NCH₂-) |

| ~1.80 | m | 4H | Pyrrolidine protons (-CH₂CH₂-) |

Predicted ¹³C NMR Spectrum

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Quaternary aromatic carbon (C-Br) |

| ~131 | Aromatic carbons (ortho to Br) |

| ~130 | Aromatic carbons (meta to Br) |

| ~121 | Quaternary aromatic carbon (C-CH₂) |

| ~60 | Benzylic carbon (-CH₂-) |

| ~54 | Pyrrolidine carbons (-NCH₂-) |

| ~23 | Pyrrolidine carbons (-CH₂CH₂-) |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 240 and 242 in an approximately 1:1 ratio, characteristic of the presence of a single bromine atom. A prominent fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group. Another significant fragment would arise from the loss of the bromobenzyl group, leaving the pyrrolidine ring.

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Assignment |

| 3000-2850 | C-H stretching (aliphatic) |

| ~1600, ~1490 | C=C stretching (aromatic ring) |

| ~1070 | C-N stretching (aliphatic amine) |

| ~1010 | C-Br stretching |

| 850-800 | C-H out-of-plane bending (para-substituted benzene) |

Plausible Biological Activity: Tubulin Polymerization Inhibition

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of a test compound on the polymerization of tubulin into microtubules in vitro.

Materials:

-

Lyophilized tubulin (>97% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI, which fluoresces upon binding to microtubules)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole (positive control for polymerization inhibition)

-

This compound (test compound)

-

DMSO (vehicle)

-

96-well, black, clear-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a concentration of 10 mg/mL.

-

Prepare a 2x tubulin polymerization buffer containing 2x General Tubulin Buffer, 2 mM GTP, 60% glycerol, and the fluorescent reporter dye at 2x the final desired concentration.

-

Prepare serial dilutions of the test compound and control compounds (paclitaxel, nocodazole) in 1x General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

-

Assay Setup:

-

Pre-warm the 96-well plate to 37 °C.

-

Add 50 µL of the appropriate compound dilution (or vehicle control) to each well.

-

To initiate the reaction, add 50 µL of the 2x tubulin polymerization buffer to each well, bringing the final volume to 100 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the fluorescence plate reader pre-heated to 37 °C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of the test compound and controls.

-

Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (Fmax) from the resulting curves.

-

Calculate the IC₅₀ value for the inhibition of tubulin polymerization by fitting the dose-response curve of Vmax or Fmax versus the logarithm of the compound concentration.

-

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting building block for medicinal chemistry. While its specific biological activities have yet to be extensively explored, its structural similarity to known anticancer agents suggests that it may act as a tubulin polymerization inhibitor. The experimental protocols provided in this guide offer a framework for its synthesis and for the evaluation of its potential as an anticancer agent. Further investigation into the biological effects of this and related compounds is warranted to explore their therapeutic potential.

References

Spectroscopic Characterization of 1-(4-Bromobenzyl)pyrrolidine: A Technical Guide

This technical guide provides an in-depth overview of the expected spectroscopic data for 1-(4-Bromobenzyl)pyrrolidine, catering to researchers, scientists, and professionals in drug development. The document summarizes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a representative Infrared (IR) spectrum. Detailed, standardized experimental protocols for acquiring such data are also provided.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Ar-H (ortho to Br) |

| ~7.20 | d | 2H | Ar-H (meta to Br) |

| ~3.60 | s | 2H | -CH₂-Ar |

| ~2.50 | t | 4H | -N-CH₂- (pyrrolidine) |

| ~1.80 | m | 4H | -CH₂- (pyrrolidine) |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | Ar-C (quaternary) |

| ~131.5 | Ar-CH (ortho to Br) |

| ~130.5 | Ar-CH (meta to Br) |

| ~121.0 | Ar-C-Br |

| ~60.0 | -CH₂-Ar |

| ~54.0 | -N-CH₂- (pyrrolidine) |

| ~23.5 | -CH₂- (pyrrolidine) |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 241/239 | 30 | [M]⁺ (Molecular Ion) |

| 170 | 10 | [M - C₄H₈N]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 70 | 80 | [C₄H₈N]⁺ |

Table 4: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2800 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| 1600, 1490 | Medium | C=C stretch (aromatic) |

| 1180 | Strong | C-N stretch (aliphatic amine) |

| 1070 | Strong | C-Br stretch (aromatic) |

| 810 | Strong | p-substituted benzene C-H bend (out-of-plane) |

This is a representative spectrum based on similar N-benzyl and p-substituted aromatic compounds.

Experimental Protocols

Standardized procedures for obtaining the spectroscopic data are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] The sample should be fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][2]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the instrument's probe, and the magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.[1]

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a sample of this concentration, 8 to 16 scans are typically sufficient.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used as an internal reference for the ¹H spectrum, and the solvent peak itself (e.g., CDCl₃ at 77.16 ppm) is used for the ¹³C spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[3]

-

Apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, the sample can be introduced into the mass spectrometer via a direct insertion probe or through the gas chromatograph (GC) in a GC-MS setup.

-

Ionization (Electron Ionization - EI): In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[4][5] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.[4][5]

-

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or magnetic sector analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of the ions versus their m/z ratio.

-

Data Interpretation: The peak with the highest m/z value that is isotopically consistent with the molecular formula represents the molecular ion. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a new chemical entity.

References

Solubility Profile of 1-(4-Bromobenzyl)pyrrolidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(4-Bromobenzyl)pyrrolidine, a versatile heterocyclic compound often utilized in synthetic organic chemistry and drug discovery. Due to its structural motifs—a pyrrolidine ring and a bromobenzyl group—understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4897-55-6 | [1] |

| Molecular Formula | C₁₁H₁₄BrN | [1] |

| Molecular Weight | 240.14 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 88-92 °C | |

| Predicted pKa | 9.51 ± 0.20 |

Qualitative Solubility Data

Based on available chemical supplier information, this compound exhibits the following general solubility characteristics. The presence of the largely nonpolar bromobenzyl group and the polar tertiary amine within the pyrrolidine ring dictates its solubility profile, favoring solubility in organic solvents over aqueous media.

| Solvent Class | Solvent | Solubility | Reference |

| Alcohols | Ethanol | Soluble | [1] |

| Halogenated Hydrocarbons | Dichloromethane | Soluble | [1] |

| Aqueous | Water | Limited Solubility | [1] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following isothermal shake-flask method is a standard and reliable approach. This protocol can be adapted to various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid or liquid)

-

High-purity organic solvent of choice (e.g., ethanol, dichloromethane, ethyl acetate, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The goal is to have undissolved solid or a separate liquid phase present at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid or excess liquid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

-

Dilution and Analysis: Record the weight of the filtered solution. Dilute the sample to a known concentration with the same solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Volume of aliquot) × 100

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General workflow for the experimental determination of solubility.

In the absence of readily available quantitative data, the provided qualitative information and experimental protocol offer a solid foundation for researchers working with this compound. The inherent molecular structure suggests good solubility in a range of common polar aprotic and protic organic solvents, a characteristic that is advantageous for its use in various synthetic applications. For critical applications, it is highly recommended that researchers determine the solubility quantitatively in their specific solvent systems of interest using the methodology outlined above.

References

Potential Research Applications of 1-(4-Bromobenzyl)pyrrolidine: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Promising Scaffold for Neurological and Pain Disorders

Abstract

1-(4-Bromobenzyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring N-substituted with a 4-bromobenzyl group. While specific research on this exact molecule is not extensively published, its structural components strongly suggest significant potential as a modulator of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological states. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds targeting the central nervous system.[1][2][3][4] The addition of a halogenated benzyl group is a common feature in many known sigma-1 receptor ligands, making this compound a molecule of high interest for neuropharmacological research.[5][6] This technical guide will provide a comprehensive overview of the potential research applications of this compound, focusing on its likely role as a sigma-1 receptor agonist and its therapeutic potential in Alzheimer's disease, Parkinson's disease, and neuropathic pain. Detailed experimental protocols and representative data are provided to guide future research endeavors.

Chemical Properties and Synthesis

This compound is characterized by the molecular formula C₁₁H₁₄BrN and has a molecular weight of 240.14 g/mol .[7] Its chemical structure consists of a saturated five-membered nitrogen-containing pyrrolidine ring attached to a benzyl group, which is substituted with a bromine atom at the para position of the phenyl ring. The nitrogen atom of the pyrrolidine ring imparts basicity to the molecule, while the bromobenzyl group provides a key structural motif for potential interaction with biological targets.

Synthesis: The synthesis of this compound can be achieved through standard organic chemistry reactions. A common method involves the nucleophilic substitution reaction between pyrrolidine and 4-bromobenzyl bromide or 4-bromobenzyl chloride.

Primary Biological Target: The Sigma-1 Receptor

The structural characteristics of this compound strongly suggest that it is a ligand for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that acts as a molecular chaperone.[8][9] It is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses.[8][9] Agonism at the sigma-1 receptor has been shown to have neuroprotective, anti-amnesic, and anti-allodynic effects in various preclinical models, making it an attractive target for the treatment of a range of neurological and psychiatric disorders.

Rationale for Sigma-1 Receptor Targeting

The rationale for investigating this compound as a sigma-1 receptor ligand is based on established structure-activity relationships (SAR) for this target. Many potent sigma-1 ligands possess a nitrogenous core, such as a piperidine or pyrrolidine ring, and an aromatic moiety. The presence of a halogen on the aromatic ring, particularly at the para position, is often associated with high binding affinity.[5] A notable example of a clinically investigated sigma-1 receptor agonist with a related structure is Anavex 2-73 (blarcamesine), which features a tetrahydrofuran ring (structurally similar to pyrrolidine) and has shown promise in clinical trials for Alzheimer's disease.[10][11][12][13]

Potential Research Applications

Based on the known functions of the sigma-1 receptor, this compound has significant potential for investigation in several key therapeutic areas.

Alzheimer's Disease

Sigma-1 receptor agonists have demonstrated neuroprotective effects in preclinical models of Alzheimer's disease by mitigating amyloid-beta (Aβ) toxicity, reducing oxidative stress, and promoting neuronal survival.[8]

Hypothesized Mechanism of Action in Alzheimer's Disease:

Experimental Workflow for In Vitro Neuroprotection Assay:

Representative Quantitative Data for Sigma-1 Agonists in Alzheimer's Models:

| Compound Class | In Vitro Model | Endpoint | Result |

| Tetrahydrofuran derivative (e.g., Anavex 2-73) | Aβ₂₅₋₃₅-treated neurons | Cell Viability | IC₅₀ = 0.86 µM[10] |

| Benzylpiperazine derivative | Aβ₁₋₄₂-treated SH-SY5Y cells | Reduction in ROS | EC₅₀ in low nM range |

| Spiro[benzofuran] derivative | Scopolamine-induced amnesia (mice) | Morris Water Maze | Reversal of memory deficits |

Parkinson's Disease

The neuroprotective properties of sigma-1 receptor agonists also make them promising candidates for Parkinson's disease research. They may help protect dopaminergic neurons from degeneration, a hallmark of the disease.

Hypothesized Mechanism of Action in Parkinson's Disease:

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. rua.ua.es [rua.ua.es]

- 5. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4897-55-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Frontiers | Mitochondrial protection by the mixed muscarinic/σ1 ligand ANAVEX2-73, a tetrahydrofuran derivative, in Aβ25–35 peptide-injected mice, a nontransgenic Alzheimer’s disease model [frontiersin.org]

- 9. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. anavex.com [anavex.com]

- 12. researchgate.net [researchgate.net]

- 13. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 1-(4-Bromobenzyl)pyrrolidine

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided herein is based on the safety data available for a structurally similar compound, (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride, and should be used as a precautionary guide. It is imperative to conduct a thorough risk assessment before handling 1-(4-Bromobenzyl)pyrrolidine and to consult a specific Safety Data Sheet (SDS) for the exact compound if available.

Introduction

This compound is a chemical compound containing a pyrrolidine ring substituted with a 4-bromobenzyl group. Its chemical structure suggests potential applications in medicinal chemistry and materials science. Due to its chemical nature as a pyrrolidine derivative and an organobromine compound, specific safety and handling precautions are necessary to minimize risks to personnel and the environment. This document provides a comprehensive overview of the known hazards and recommended safety protocols.

Hazard Identification and Classification

Based on the data for the closely related compound, (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride, this compound is anticipated to be harmful and an irritant. The following table summarizes the GHS hazard classification.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Data extrapolated from the Safety Data Sheet for (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride.[1]

GHS Pictogram:

Signal Word: Warning [1]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 4897-55-6 | ChemicalBook[2] |

| Molecular Formula | C₁₁H₁₄BrN | ChemicalBook[2] |

| Molecular Weight | 240.14 g/mol | ChemicalBook[2] |

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound. The following workflow outlines the recommended procedures for safe handling.

Experimental Protocol for Safe Handling

-

Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of substance to be used and the potential for exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[1]

-

Ventilation: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

-

Dispensing: When weighing or transferring the substance, use techniques that minimize dust or aerosol generation.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[1]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1] |

Protocols are based on the Safety Data Sheet for (S)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride.[1]

Accidental Release Measures

-

Evacuation: Evacuate non-essential personnel from the spill area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so.

-

Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.

Hazard Relationship Diagram

The following diagram illustrates the logical relationship between the hazards associated with this compound.

Disposal Considerations

All waste materials containing this compound should be treated as hazardous waste. Dispose of the substance and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

References

1-(4-Bromobenzyl)pyrrolidine molecular weight and formula

This document provides a concise summary of the fundamental physicochemical properties of 1-(4-Bromobenzyl)pyrrolidine, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄BrN | [1][2][3] |

| Molecular Weight | 240.14 g/mol | [2][3] |

| CAS Number | 4897-55-6 | [1][2][4] |

Structural and Chemical Information

This compound is an organic compound featuring a pyrrolidine ring, which is a five-membered saturated heterocycle containing nitrogen.[1] The pyrrolidine ring is substituted at the nitrogen atom with a 4-bromobenzyl group.[1] The presence of the bromine atom on the benzyl group and the basic nitrogen in the pyrrolidine ring makes this compound a versatile intermediate in organic synthesis.[1] It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.[1]

Due to its chemical properties, this compound is useful in the development of pharmaceuticals and agrochemicals.[1]

Logical Relationship Diagram

The following diagram illustrates the structural components of this compound.

Caption: Structural relationship of this compound.

References

An In-depth Technical Guide to 1-(4-Bromobenzyl)pyrrolidine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Bromobenzyl)pyrrolidine, a versatile building block in medicinal chemistry and organic synthesis. The document details its chemical properties, commercial availability, synthetic protocols, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Core Chemical Information

This compound is an organic compound featuring a pyrrolidine ring N-substituted with a 4-bromobenzyl group.[1] This structure combines a saturated nitrogen heterocycle with a functionalized aromatic ring, making it a valuable intermediate for the synthesis of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the pyrrolidine moiety is a common scaffold in many biologically active compounds.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4897-55-6 | [1][4] |

| Molecular Formula | C₁₁H₁₄BrN | [1] |

| Molecular Weight | 240.14 g/mol | [1] |

| Boiling Point | 88-92 °C | [1] |

| Density | 1.378±0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.51±0.20 (Predicted) | [1] |

Commercial Availability

This compound is available from a variety of commercial suppliers, catering to different research and development needs. The following table summarizes a selection of suppliers and the typical purities and quantities offered. Pricing is generally available upon request from the specific supplier.

Table 2: Commercial Suppliers of this compound and Related Compounds

| Supplier | Compound Name | CAS Number | Purity | Quantity |

| Sigma-Aldrich | This compound | 4897-55-6 | - | Building Block |

| Fluorochem | (S)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride | 1286208-58-9 | - | 1 g |

| Vibrant Pharma Inc. | 1-(4-Bromo-2-methylphenyl)pyrrolidine | 1352209-63-2 | 97% | - |

| BLDpharm | 1-(4-bromo-2-fluorobenzyl)pyrrolidine | 283173-83-1 | - | - |

| ChemicalBook | This compound | 4897-55-6 | - | - |

Synthetic Methodologies

The synthesis of this compound and its derivatives is crucial for their application in research. Below are detailed experimental protocols for its synthesis and a key synthetic application.

Synthesis of this compound via Reductive Amination

A common method for the synthesis of N-benzyl pyrrolidines is the reductive amination of pyrrolidine with the corresponding benzaldehyde.

Experimental Protocol:

-

Reaction Setup: To a solution of pyrrolidine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane, add 4-bromobenzaldehyde (1.0 equivalent).

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise (1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

The bromo-substituent on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a new carbon-carbon bond.[5]

Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography to yield the desired biaryl product.

Biological and Medicinal Chemistry Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] Derivatives of this compound have been investigated for various biological activities, including as anti-cancer agents.

Anti-Tubulin Activity

Recent research has shown that derivatives of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine act as anti-tubulin agents.[6][7] These compounds have been shown to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, leading to cytotoxic effects against cancer cell lines.[6]

The general mechanism of action for microtubule-targeting agents involves the disruption of microtubule dynamics, which are crucial for cell division.[8] By either stabilizing or destabilizing microtubules, these agents can halt mitosis and induce apoptosis (programmed cell death).[8][9]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

References

- 1. 4897-55-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 4897-55-6 [chemicalbook.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(4-Bromobenzyl)pyrrolidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Bromobenzyl)pyrrolidine, a versatile building block in modern organic synthesis and medicinal chemistry. The presence of a reactive aryl bromide moiety and a nucleophilic pyrrolidine ring allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of novel bioactive molecules. This document details protocols for key palladium-catalyzed cross-coupling reactions and other transformations, supported by quantitative data from analogous systems and detailed experimental procedures.

Overview of Synthetic Applications

This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The pyrrolidine moiety, a common feature in many FDA-approved drugs, can influence the pharmacokinetic properties of a molecule and participate in further functionalization.

Key transformations involving this compound include:

-

Suzuki-Miyaura Coupling: For the formation of biaryl structures.

-

Buchwald-Hartwig Amination: For the synthesis of arylamines.

-

Heck Reaction: For the formation of substituted alkenes.

-

Sonogashira Coupling: For the synthesis of aryl alkynes.

-

N-Alkylation: Utilizing the nucleophilic nitrogen of the pyrrolidine ring.

These reactions are fundamental in the construction of molecular libraries for drug discovery and the development of new chemical entities.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide functionality of this compound is a prime handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond between this compound and a suitable organoboron reagent. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of 1-(4-Biphenylmethyl)pyrrolidine

-

Reagents:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

-

Solvent: Toluene/Water (4:1 mixture)

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the toluene/water solvent mixture, followed by palladium(II) acetate and triphenylphosphine.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-biphenylmethyl)pyrrolidine.

-

Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid (Analogous Systems)

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-(4-bromobenzyl)-4-methylpyridin-2-amine | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 10 | 75 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 3 | 4-Bromoanisole | PdCl₂(dppf) (3) | Cs₂CO₃ | DME | 80 | 16 | 92 |

Note: The data presented is for analogous systems and serves as a reference for expected outcomes.

Catalytic Cycle for Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. This reaction is invaluable in the synthesis of substituted anilines and other arylamine derivatives.

Experimental Protocol: Synthesis of 4-(Pyrrolidin-1-ylmethyl)-N-phenylaniline

-

Reagents:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOᵗBu, 1.4 equiv)

-

-

Solvent: Toluene

-

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Add this compound and aniline followed by toluene.

-

Seal the Schlenk tube and heat the mixture at 100 °C for 18-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired product.

-

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides (Analogous Systems)

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOᵗBu | Toluene | 100 | 98 |

| 2 | 1-Bromo-4-tert-butylbenzene | Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 110 | 91 |

| 3 | 2-Bromopyridine | Benzylamine | PdCl₂(dppf) (5) | dppf | Cs₂CO₃ | Toluene | 100 | 85 |

Note: The data presented is for analogous systems and serves as a reference for expected outcomes.

Catalytic Cycle for Buchwald-Hartwig Amination

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted olefins. This transformation is a cornerstone of C-C bond formation, enabling the synthesis of complex structures such as stilbenes and cinnamates.

Experimental Protocol: Synthesis of 1-(4-Styrylbenzyl)pyrrolidine

-

Reagents:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

-

Triethylamine (Et₃N, 2.0 equiv)

-

-

Solvent: N,N-Dimethylformamide (DMF)

-

Procedure:

-

Combine this compound, styrene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in a sealed tube.

-

Add DMF and degas the mixture by bubbling argon through it for 15 minutes.

-

Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous phase with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

Data Presentation: Heck Reaction of Aryl Bromides with Alkenes (Analogous Systems)

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMF | 120 | 95 |

| 2 | Bromobenzene | Styrene | PdCl₂(PPh₃)₂ (2) | Et₃N | Acetonitrile | 80 | 88 |

| 3 | 1-Bromo-4-methoxybenzene | Methyl methacrylate | Pd(OAc)₂ (5) | K₂CO₃ | DMAc | 140 | 75 |

Note: The data presented is for analogous systems and serves as a reference for expected outcomes.

Catalytic Cycle for the Heck Reaction

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, reacting this compound with a terminal alkyne. This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for many organic transformations and are found in various functional materials and biologically active compounds.

Experimental Protocol: Synthesis of 1-(4-(Phenylethynyl)benzyl)pyrrolidine

-

Reagents:

-

This compound (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Triethylamine (Et₃N, 3.0 equiv)

-

-

Solvent: Tetrahydrofuran (THF)

-

Procedure:

-

To a Schlenk flask containing a solution of this compound and phenylacetylene in THF, add Et₃N.

-

Degas the solution with a stream of argon for 20 minutes.

-

Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture under an argon atmosphere.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes (Analogous Systems)

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | THF | RT | 96 |

| 2 | 1-Bromo-4-nitrobenzene | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | DMF | 60 | 85 |

| 3 | 3-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 80 | 90 |

Note: The data presented is for analogous systems and serves as a reference for expected outcomes.

Catalytic Cycle for Sonogashira Coupling

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility in a range of powerful palladium-catalyzed cross-coupling reactions, as demonstrated in the provided protocols, allows for the efficient construction of diverse molecular scaffolds. These application notes serve as a practical guide for researchers in the fields of synthetic chemistry and drug development, enabling the exploration of new chemical space and the synthesis of novel compounds with potential biological activity. The provided protocols, based on well-established methodologies for analogous substrates, offer a solid foundation for the application of this compound in various synthetic endeavors.

The Versatility of 1-(4-Bromobenzyl)pyrrolidine in Medicinal Chemistry: A Building Block for Potent Therapeutic Agents

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobenzyl)pyrrolidine is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a reactive bromobenzyl group and a pyrrolidine ring, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of a wide range of biologically active compounds. The presence of the bromine atom on the phenyl ring provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The pyrrolidine moiety, a common feature in many FDA-approved drugs, can interact with various biological targets and improve the pharmacokinetic properties of the final compounds.[1] This document provides an overview of the applications of this compound in the development of anti-tubulin agents for cancer therapy and acetylcholinesterase inhibitors for neurodegenerative diseases, complete with experimental protocols and pathway diagrams.

Application 1: Development of Anti-Tubulin Agents for Cancer Therapy

Derivatives of this compound have shown significant promise as anti-tubulin agents, a class of chemotherapy drugs that target microtubules, essential components of the cytoskeleton involved in cell division. By disrupting microtubule dynamics, these agents can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.

A series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives have been synthesized and evaluated for their anti-cancer activity.[2][3] These compounds have demonstrated selective cytotoxic potential against various cancer cell lines, with some derivatives showing anticancer potential comparable to the established chemotherapeutic agent 5-fluorouracil (5-FU).[3] The most potent compounds in this series were found to inhibit tubulin polymerization, providing a clear mechanism for their anticancer effects.[3]

Quantitative Data: Anticancer Activity

While specific IC50 values for tubulin polymerization were not detailed in the available literature, the cytotoxic activity of the synthesized derivatives was evaluated against several cancer cell lines. The data for the most potent compounds, 7h and 7k , are summarized below.

| Compound | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 7h | Comparable to 5-FU | Comparable to 5-FU | Comparable to 5-FU |

| 7k | Comparable to 5-FU | Comparable to 5-FU | Comparable to 5-FU |

| 5-FU (Reference) | Standard | Standard | Standard |

Table 1: Cytotoxic activity of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives.[3] Note: Specific IC50 values were not provided in the source, only a comparison to 5-FU.

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

The mechanism of action of these this compound derivatives involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle at the G2/M checkpoint and can ultimately trigger programmed cell death (apoptosis).

Experimental Protocol: Synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives

This protocol is a general representation based on the described synthesis.[3]

Methodology:

-

Synthesis of the core scaffold: The synthesis of the 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine core is the initial step. This likely involves the reaction of a suitable bromobenzyl precursor with piperidine under appropriate conditions.

-

Diversification: To a solution of the core scaffold, various amino groups are introduced. This is typically achieved through a nucleophilic substitution or a coupling reaction, depending on the nature of the amine.

-

Reaction Conditions: The reactions are generally carried out in a suitable solvent, and a base may be required to facilitate the reaction. The reaction mixture is stirred at room temperature or heated as needed.

-

Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and washing.

-

Purification: The crude product is purified using column chromatography, such as Combi-flash chromatography, to obtain the pure derivatives.[2]

-

Characterization: The structure and purity of the final compounds are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Application 2: Development of Acetylcholinesterase Inhibitors for Neurodegenerative Diseases

This compound derivatives have also been explored as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders.

A series of novel bromophenol derivatives of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one have been synthesized and shown to be powerful inhibitors of both AChE and BChE.[4][5]

Quantitative Data: Anticholinergic Activity

The inhibitory activity of the synthesized bromophenol derivatives against AChE and BChE is presented below.

| Compound | AChE Ki (nM) | BChE Ki (nM) |

| Bromophenol Derivative 1 | 2.60 ± 0.75 | 13.10 ± 3.33 |

| Bromophenol Derivative 2 | 16.36 ± 2.67 | 54.47 ± 13.53 |

| Tacrine (Reference) | 86.37 ± 14.10 | 100.40 ± 15.62 |

Table 2: Inhibitory constants (Ki) of bromophenol derivatives against AChE and BChE.[4][5]

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholine is a crucial neurotransmitter in the central and peripheral nervous systems. In a healthy synapse, ACh is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a signal, and is then rapidly degraded by AChE. In conditions like Alzheimer's disease, cholinergic neurons degenerate, leading to reduced ACh levels. AChE inhibitors block the action of AChE, thereby increasing the concentration and duration of action of ACh in the synaptic cleft.

Experimental Protocol: Synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one Bromophenol Derivatives

The following is a generalized protocol based on the described synthesis.[4][5]

Methodology:

-

N-Alkylation: The synthesis begins with the N-alkylation of a pyrrolidin-2-one derivative with a suitably substituted benzyl bromide. This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF).

-

Demethylation: If the starting benzyl bromide contains methoxy groups as protecting groups for the hydroxyl functions, a demethylation step is required. This is often achieved using a strong Lewis acid like boron tribromide (BBr3) in a solvent such as dichloromethane (CH2Cl2).

-

Bromination: The introduction of bromine atoms onto the phenyl ring can be performed at various stages of the synthesis using a suitable brominating agent.

-

Purification and Characterization: Each intermediate and the final product are purified, typically by column chromatography, and their structures are confirmed using spectroscopic methods like NMR and mass spectrometry.

This compound has proven to be a highly valuable and versatile building block in the field of medicinal chemistry. Its utility in the synthesis of potent anti-tubulin agents and acetylcholinesterase inhibitors highlights its potential for the development of novel therapeutics for cancer and neurodegenerative diseases. The ability to readily modify its structure allows for the fine-tuning of biological activity and pharmacokinetic properties, making it a scaffold of continued interest for drug discovery and development professionals. Further exploration of this privileged structure is likely to yield new and improved therapeutic agents in the future.

References

- 1. Frontiers | Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity [frontiersin.org]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]